molecular formula C27H21NO8 B11494377 4-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

4-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione

Cat. No.: B11494377
M. Wt: 487.5 g/mol
InChI Key: MRGZFASGRKMTAN-UHFFFAOYSA-N
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Description

4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyranochromene core with various substituents, including methoxy, methyl, and nitrophenoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this pyranochromene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include using more efficient catalysts, improving reaction conditions, and scaling up the process. The choice of solvents, temperature, and reaction time are critical factors that need to be carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the areas of anti-cancer and anti-inflammatory treatments.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and require further research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}-2H,3H,4H,5H-PYRANO[3,2-C]CHROMENE-2,5-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its pyranochromene core, coupled with methoxy, methyl, and nitrophenoxy substituents, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H21NO8

Molecular Weight

487.5 g/mol

IUPAC Name

4-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]-3,4-dihydropyrano[3,2-c]chromene-2,5-dione

InChI

InChI=1S/C27H21NO8/c1-15-11-18(8-9-21(15)28(31)32)34-14-17-12-16(7-10-22(17)33-2)20-13-24(29)36-26-19-5-3-4-6-23(19)35-27(30)25(20)26/h3-12,20H,13-14H2,1-2H3

InChI Key

MRGZFASGRKMTAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=C(C=CC(=C2)C3CC(=O)OC4=C3C(=O)OC5=CC=CC=C54)OC)[N+](=O)[O-]

Origin of Product

United States

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